Ethyl 4-aminoquinoline-3-carboxylate - 93074-72-7

Ethyl 4-aminoquinoline-3-carboxylate

Catalog Number: EVT-410533
CAS Number: 93074-72-7
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Specific reaction conditions, such as temperature, solvent, and catalyst, can be modified to optimize yield and purity. []

Molecular Structure Analysis

Crystallographic studies of Ethyl 4-aminoquinoline-3-carboxylate derivatives have revealed insights into their three-dimensional structures. These studies provide valuable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and pi-stacking. Such structural information is crucial for understanding the compound's physicochemical properties and its potential interactions with biological targets. [, , , , ]

Chemical Reactions Analysis
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be utilized to introduce aryl or heteroaryl substituents at the 3-position of the quinoline ring, further diversifying the chemical space accessible from Ethyl 4-aminoquinoline-3-carboxylate. []
Mechanism of Action
  • Inhibition of Enzymes: Some derivatives have shown inhibitory activity against enzymes involved in crucial cellular processes, such as DNA replication, cell signaling, and inflammation. [, , ]
  • Modulation of Cellular Signaling Pathways: Some derivatives have been shown to modulate various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. []
Applications
  • Antimalarial Agents: The 4-aminoquinoline scaffold is a privileged structure in antimalarial drug discovery. Several derivatives have exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action often involves interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin degradation. [, ]
  • Anticancer Agents: Some derivatives have demonstrated promising anticancer activity against various cancer cell lines. The mechanisms of action can involve inhibiting enzymes involved in cell cycle progression, inducing apoptosis (programmed cell death), or inhibiting angiogenesis (formation of new blood vessels). [, , ]
  • Anti-inflammatory Agents: Ethyl 4-aminoquinoline-3-carboxylate derivatives have shown potential as anti-inflammatory agents. They can target inflammatory pathways by inhibiting pro-inflammatory enzymes or modulating the expression of inflammatory mediators. [, ]
  • Antimicrobial Agents: Certain derivatives have exhibited activity against bacteria and fungi. [, ]

Ethyl 4-(7-Hydroxy-4-Methyl-2-Oxoquinolin-1-Ylamino)-Coumarin-3-Carboxylate

Compound Description: This compound is a hybrid molecule containing both coumarin and quinolone moieties. It exhibits significant antitumor activity against Ehrlich ascites carcinoma (EAC) cells by inducing apoptosis and antioxidant activities. []

Justicidins

Compound Description: Justicidins are a class of potent bone resorption inhibitors. They served as the starting point for chemical modification studies aimed at developing new drugs for treating bone and joint diseases. []

Relevance: While not explicitly sharing the quinoline core, justicidins are relevant to ethyl 4-aminoquinoline-3-carboxylate due to their use in developing a related quinoline derivative, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), as a potent bone resorption inhibitor. This suggests that exploring modifications on the quinoline-3-carboxylate scaffold, similar to those made from justicidins, could lead to compounds with diverse biological activities. []

Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-Dimethoxy-2-(1,2,4-Triazol-1-Ylmethyl)Quinoline-3-Carboxylate (TAK-603)

Compound Description: TAK-603 is a potent bone resorption inhibitor currently undergoing clinical evaluation as a disease-modifying antirheumatic drug (DMARD). It exhibits significant efficacy in preventing bone loss and osteoclast formation. [, , ]

Relevance: This compound shares the quinoline-3-carboxylate core with ethyl 4-aminoquinoline-3-carboxylate. It demonstrates the potential of modifying the quinoline scaffold at various positions (2-, 4-, 6-, and 7-) to achieve potent bone resorption inhibitory activity, suggesting avenues for exploring structure-activity relationships in related compounds. [, , ]

4-(3-Isopropoxy-4-Methoxyphenyl) Derivative of TAK-603

Compound Description: This derivative of TAK-603 displays markedly increased potency as a bone resorption inhibitor compared to TAK-603 itself. []

Relevance: While structurally similar to TAK-603, this derivative highlights the impact of subtle substitutions (isopropoxy instead of methoxy) on the phenyl ring at the 4-position of the quinoline scaffold. This emphasizes the importance of exploring structure-activity relationships for ethyl 4-aminoquinoline-3-carboxylate by modifying its substituents. []

4-(4-Hydroxy-3-Methoxyphenyl) Derivative of TAK-603 (M-I)

Compound Description: M-I is a metabolite of TAK-603 and exhibits anti-inflammatory effects, though slightly less potent than TAK-603. []

Relevance: As a metabolite of TAK-603, M-I emphasizes the potential metabolic transformations that ethyl 4-aminoquinoline-3-carboxylate might undergo in vivo. Understanding these metabolic pathways is crucial for optimizing its pharmacokinetic properties and potential therapeutic applications. []

Isoquine (ISO)

Compound Description: ISO is a 4-aminoquinoline lead compound investigated as a potential antimalarial agent. It undergoes oxidative N-dealkylation in vivo to form des-ethyl isoquine (DEI). []

Relevance: ISO shares the core 4-aminoquinoline structure with ethyl 4-aminoquinoline-3-carboxylate, highlighting the antimalarial potential of this class. The study of ISO's metabolic pathway, which involves N-dealkylation to DEI, offers insights into potential metabolic transformations of ethyl 4-aminoquinoline-3-carboxylate and its derivatives. []

Des-Ethyl Isoquine (DEI)

Compound Description: DEI, the major metabolite of ISO, shows significantly lower blood clearance than ISO and exhibits potent antimalarial activity. []

Relevance: The higher exposure and lower clearance of DEI compared to ISO emphasize the potential for metabolites of ethyl 4-aminoquinoline-3-carboxylate to possess significant pharmacological activity. It underlines the importance of studying the metabolic profiles of the parent compound and its derivatives. []

N-tert-Butyl Isoquine (NTBI)

Compound Description: NTBI, another 4-aminoquinoline analog, displays reduced N-dealkylation compared to ISO and exhibits good oral bioavailability and a favorable pharmacokinetic profile. []

Relevance: NTBI demonstrates the impact of modifying the N-alkyl substituent (tert-butyl instead of ethyl) on the metabolic stability and pharmacokinetic properties of 4-aminoquinoline derivatives. This finding suggests that modifying the amino group of ethyl 4-aminoquinoline-3-carboxylate could be a viable strategy for modulating its pharmacokinetic and pharmacodynamic properties. []

Properties

CAS Number

93074-72-7

Product Name

Ethyl 4-aminoquinoline-3-carboxylate

IUPAC Name

ethyl 4-aminoquinoline-3-carboxylate

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14)

InChI Key

IEJDBXDYSPBDTO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.